2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride

5-HT7 receptor serotonin piperidine positional isomers

Medicinal chemists targeting 5-HT₇ receptors require the specific 2-position piperidine isomer to maintain pharmacophore geometry; generic substitution with 3- or 4-position analogs risks loss of target affinity and altered selectivity profiles. This compound is the validated core scaffold for multiple 5-HT₇ antagonist lead series (PZ-766, PZ-1129, compound 57). • Position-optimized bromine enables a 35-fold binding affinity increase via halogen bonding with T5.39. • Free piperidine NH serves as a versatile derivatization point for sulfonamide/amide library synthesis. • Supplied as hydrochloride salt, ≥95% purity, with cold-chain shipping for stability.

Molecular Formula C13H18BrClFNO
Molecular Weight 338.64 g/mol
CAS No. 1220032-38-1
Cat. No. B1374516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride
CAS1220032-38-1
Molecular FormulaC13H18BrClFNO
Molecular Weight338.64 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCOC2=C(C=C(C=C2)Br)F.Cl
InChIInChI=1S/C13H17BrFNO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
InChIKeyLDSKDXAAZGJGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride (CAS 1220032-38-1) – Structural and Pharmacological Baseline


2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride (CAS 1220032-38-1) is a halogenated piperidine derivative featuring a 4-bromo-2-fluorophenoxyethyl substituent at the 2-position of the piperidine ring [1]. With a molecular formula of C13H18BrClFNO and a molecular weight of 338.65 g/mol, this compound serves as a key building block or intermediate scaffold in medicinal chemistry programs targeting G protein-coupled receptors (GPCRs), particularly the serotonin 5-HT7 receptor [2]. The compound is supplied as the hydrochloride salt, typically at ≥95% purity, and is intended exclusively for research and development use .

Why 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine Hydrochloride Cannot Be Interchanged with 3- or 4-Position Isomers


Substitution of 2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride with its 3- or 4-position piperidine isomers (CAS 1219964-30-3 and CAS 1220016-23-8, respectively) or with directly attached analogs lacking the ethyl linker is not pharmacologically equivalent. In structure-activity relationship (SAR) studies of (aryloxy)ethyl-piperidines as 5-HT7 receptor ligands, the 2-position attachment on the piperidine ring has been specifically selected and optimized across multiple lead series, including PZ-766, PZ-1129, and compound 57 [1]. This positional preference is supported by evidence that the orientation of the basic nitrogen relative to the aryloxy moiety governs receptor selectivity profiles, particularly discrimination between 5-HT7, 5-HT1A, and dopamine D2 receptors [2]. Furthermore, halogen bonding interactions between the bromine substituent on the aryloxy fragment and specific receptor residues (e.g., T5.39 in 5-HT7R) are highly position-dependent; a 35-fold increase in binding affinity has been reported when bromine is placed at the optimal position on the aryloxy ring compared to non-halogenated analogs [3]. Generic substitution without verifying positional equivalence risks loss of target affinity and altered selectivity.

Quantitative Differentiation Evidence: 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine Hydrochloride vs. Closest Analogs


2-Position Piperidine Substitution Is Essential for 5-HT7 Receptor Affinity: Comparison with 4-Position Scaffolds

The (aryloxy)ethyl-piperidine scaffold with substitution at the 2-position of piperidine has been systematically optimized for 5-HT7 receptor affinity across multiple lead series. Lead compound PZ-1129, which incorporates the 2-substituted piperidine scaffold analogous to the target compound, exhibits a Ki of 7 nM at 5-HT7 receptors with selectivity over 5-HT1A (Ki = 159 nM, 23-fold) and D2 (Ki = 24 nM, 3.4-fold) . In contrast, the related 4-position piperidine scaffold has been explored in different pharmacological contexts (e.g., FGFR modulation ) and lacks published evidence of comparable 5-HT7 affinity. The 3-position direct-attachment analog 3-(4-bromo-2-fluorophenoxy)piperidine (CAS 946726-15-4) has been described as a dopamine D3 receptor antagonist , indicating that the positional isomer directs receptor selectivity toward a different GPCR target entirely.

5-HT7 receptor serotonin piperidine positional isomers structure-activity relationship

Bromine Substitution at the 4-Position of the Aryloxy Ring: Impact on Halogen Bonding and 5-HT7 Affinity

Halogen bonding between the bromine atom on the aryloxy fragment and residue T5.39 in the 5-HT7 receptor has been reported to cause up to a 35-fold increase in binding affinity compared to non-halogenated analogs [1]. The target compound carries bromine at the 4-position of the aryloxy ring, whereas the most pronounced halogen bonding effect was reported for bromine at the 3-position. This positional difference on the aryloxy ring (4-Br vs. 3-Br) may result in differential 5-HT7 affinity and selectivity profiles compared to analogs such as 3-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride (CAS 1219964-30-3), where the bromine remains at the 4-position but the piperidine attachment shifts to the 3-position.

halogen bonding 5-HT7 receptor bromine substitution SAR

Ethyl Linker Between Piperidine and Aryloxy Group: Conformational Flexibility and Receptor Fit

The ethyl (-CH2-CH2-) linker connecting the piperidine ring to the phenoxy group in the target compound provides distinct conformational flexibility compared to directly attached analogs such as 4-(4-bromo-2-fluorophenoxy)piperidine hydrochloride (CAS 1185105-16-1) or 3-(4-bromo-2-fluorophenoxy)piperidine (CAS 946726-15-4), which lack the ethyl spacer. SAR studies on (aryloxy)alkyl-piperidines demonstrate that linker length modulates both receptor affinity and selectivity; the ethyl linker is optimal for 5-HT7 receptor engagement, while propyl linkers shift selectivity toward other aminergic GPCRs [1]. The directly attached analogs without the ethyl linker are primarily associated with FGFR interaction or dopamine D3 receptor antagonism , indicating that the ethyl linker contributes to defining the pharmacological target profile.

linker length conformational flexibility GPCR piperidine SAR

Recommended Application Scenarios for 2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine Hydrochloride Based on Differentiation Evidence


5-HT7 Receptor Antagonist Lead Optimization and SAR Expansion

The 2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine scaffold is the validated core for multiple 5-HT7 receptor antagonist series, including PZ-766, PZ-1129, and compound 57. Researchers developing next-generation 5-HT7 antagonists with improved metabolic stability and selectivity over D2 and 5-HT1A receptors should prioritize this 2-position piperidine isomer over 3- or 4-position analogs, as the 2-position attachment is specifically associated with the 5-HT7 pharmacophore [1]. The bromine substituent provides a synthetic handle for further derivatization via cross-coupling reactions, enabling systematic exploration of aryloxy modifications .

Halogen Bonding Probe for GPCR Structure-Function Studies

The 4-bromo-2-fluoro substitution pattern on the aryloxy ring provides a defined halogen bonding donor system for investigating halogen bonding interactions in GPCR binding pockets. The bromine atom can engage in halogen bonding with backbone carbonyl oxygens (e.g., T5.39 in 5-HT7R), while the fluorine atom at the 2-position modulates the electronic properties of the aromatic ring. This compound is suitable as a tool for studying how halogen bonding strength and geometry contribute to receptor affinity and selectivity [2].

Synthetic Building Block for Sulfonamide Derivatization Libraries

The free piperidine NH in 2-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidine serves as a versatile derivatization point for sulfonamide, amide, or alkyl library synthesis. The 2-position attachment geometry directs the N-substituent into a spatial orientation that is critical for achieving 5-HT7 selectivity. Medicinal chemistry groups generating focused libraries for CNS GPCR targets should source this specific positional isomer to ensure that the derived sulfonamide products reproduce the validated pharmacophore geometry [1] .

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